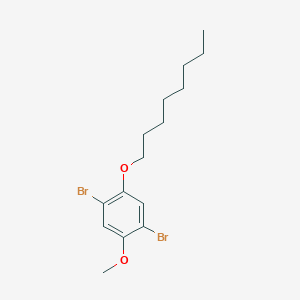
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a methoxy group, and an octyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-methoxy-5-(octyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-5-(octyloxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy and octyloxy groups can be oxidized under specific conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,4-dimethoxy-2-methoxy-5-(octyloxy)benzene .
Scientific Research Applications
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-methoxy-5-(octyloxy)benzene involves its interaction with molecular targets through its bromine atoms and functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and octyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-dimethoxybenzene
- 1,4-Dibromo-2,5-bis(octyloxy)benzene
- 1,4-Dibromo-2-methoxy-4-methylbenzene
Uniqueness
The combination of these functional groups with bromine atoms allows for versatile reactivity and the formation of diverse derivatives .
Properties
CAS No. |
444796-02-5 |
|---|---|
Molecular Formula |
C15H22Br2O2 |
Molecular Weight |
394.14 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-octoxybenzene |
InChI |
InChI=1S/C15H22Br2O2/c1-3-4-5-6-7-8-9-19-15-11-12(16)14(18-2)10-13(15)17/h10-11H,3-9H2,1-2H3 |
InChI Key |
FAJGEWVFFZTPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


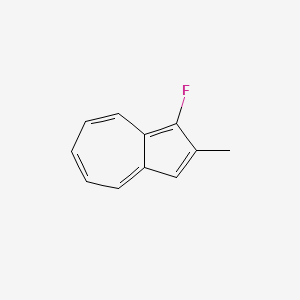
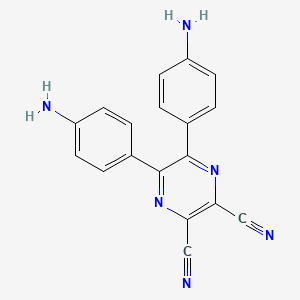
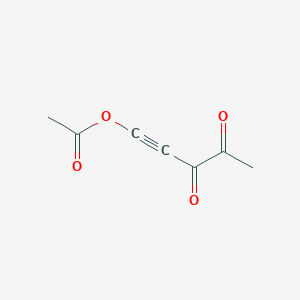
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
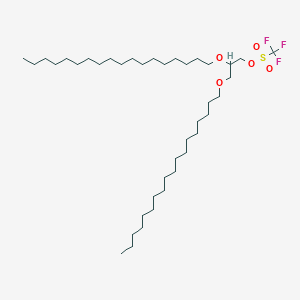
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)

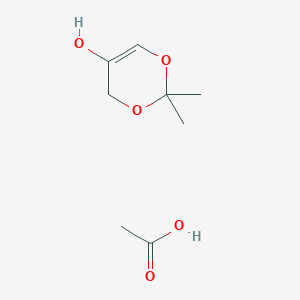
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
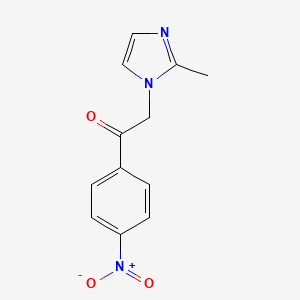
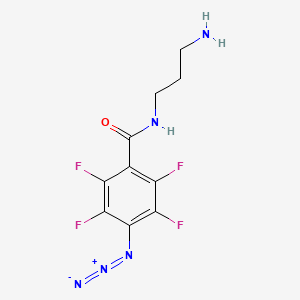
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

